1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol
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Overview
Description
1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol is an organic compound characterized by a cycloheptene ring with multiple methyl groups and hydroxyl functionalities. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles are used under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted cycloheptenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cycloheptane: A saturated cyclic hydrocarbon with similar ring structure but lacking the hydroxyl and methylidene groups.
Cycloheptene: An unsaturated cyclic hydrocarbon with a double bond but without the additional functional groups.
1,5,5-Trimethylcycloheptane: A similar compound with methyl groups but lacking the hydroxyl functionalities.
Uniqueness
1,5,5-Trimethyl-7-methylidenecyclohept-2-ene-1,4-diol is unique due to its combination of hydroxyl and methylidene groups, which impart distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61414-55-9 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1,5,5-trimethyl-7-methylidenecyclohept-2-ene-1,4-diol |
InChI |
InChI=1S/C11H18O2/c1-8-7-10(2,3)9(12)5-6-11(8,4)13/h5-6,9,12-13H,1,7H2,2-4H3 |
InChI Key |
WMVFSCGRGFARDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C(C=CC1O)(C)O)C |
Origin of Product |
United States |
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